molecular formula C21H22ClN3O2S B2815024 4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897479-91-3

4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2815024
CAS No.: 897479-91-3
M. Wt: 415.94
InChI Key: KLJZMMPHECDZEL-UHFFFAOYSA-N
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Description

4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorobenzo[d]thiazole group and an isopropoxyphenyl group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is related to its affinity for D2 and 5-HT2A receptors . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively .

Future Directions

The future directions for this compound could involve further pharmacological testing and optimization of the synthesis process. The compound could also be studied for its potential use in the treatment of other conditions, given its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the chlorobenzo[d]thiazole and isopropoxyphenyl intermediates. These intermediates are then coupled using a piperazine linker under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, thiazole-forming reagents, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.

Uniqueness

4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14(2)27-16-8-6-15(7-9-16)20(26)24-10-12-25(13-11-24)21-23-19-17(22)4-3-5-18(19)28-21/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJZMMPHECDZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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